molecular formula C22H28N2O4 B2613833 2-(4-methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide CAS No. 898508-16-2

2-(4-methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide

Cat. No.: B2613833
CAS No.: 898508-16-2
M. Wt: 384.476
InChI Key: DUKLBPDWVYKVSG-UHFFFAOYSA-N
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Description

The specific research applications and biological mechanisms of 2-(4-methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide are not currently detailed in the public scientific literature. The compound features a terminal phenoxy group, which is recognized in medicinal chemistry as a privileged scaffold. This moiety is a key pharmacophore in many approved drugs and investigational compounds, known to contribute to biological activity by enabling π–π interactions and forming hydrogen bonds via the ether oxygen atom . The structure also incorporates a morpholino ring, a common feature in drug design known to influence pharmacokinetic properties. Researchers may be interested in this molecule as a novel chemical entity for screening in projects related to neuroscience, oncology, or infectious diseases, where phenoxy-containing compounds have shown significant promise . Further experimental investigation is required to elucidate its precise molecular targets and potential research value.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-17-3-5-18(6-4-17)21(24-11-13-27-14-12-24)15-23-22(25)16-28-20-9-7-19(26-2)8-10-20/h3-10,21H,11-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKLBPDWVYKVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenol with an appropriate halogenated acetic acid derivative to form 2-(4-methoxyphenoxy)acetic acid.

    Amidation Reaction: The intermediate is then reacted with 2-(morpholino-2-(p-tolyl)ethyl)amine under amidation conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide.

    Reduction: Formation of 2-(4-methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)ethylamine.

    Substitution: Formation of nitro or halogenated derivatives depending on the substituents introduced.

Scientific Research Applications

Anti-inflammatory Properties

Preliminary studies indicate that 2-(4-methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide may act as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 inhibitors are crucial in the development of non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used to alleviate pain and reduce inflammation associated with conditions such as arthritis and other inflammatory disorders.

Mechanism of Action:

  • The compound's ability to inhibit COX-2 suggests it may decrease the production of prostaglandins, which are mediators of inflammation.
  • Interaction studies are necessary to evaluate its binding affinity to COX enzymes and other relevant receptors, helping to elucidate its mechanism of action.

Analgesic Effects

Given its anti-inflammatory properties, this compound is also being investigated for potential analgesic effects. The reduction in inflammation often correlates with pain relief, making it a candidate for further research into pain management therapies.

Antimicrobial Activity

Although specific data for this compound is limited, structural similarities with other compounds exhibiting antimicrobial properties suggest potential efficacy against various pathogens. Related compounds have demonstrated significant activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) reported as low as 0.22 to 0.25 μg/mL.

Antitumor Activity

Research on structurally similar compounds indicates potential antitumor activity. Modifications in the phenyl and morpholine groups have been shown to enhance cytotoxic effects against various cancer cell lines. For instance, compounds featuring naphthalene rings have exhibited significant growth inhibition in HT29 colon cancer cells.

Antimicrobial Evaluation

In vitro studies have evaluated derivatives similar to this compound for their ability to inhibit biofilm formation in bacterial cultures. Results indicated that certain structural features contributed significantly to enhanced antibacterial activity.

Cytotoxicity Assays

Studies examining the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells found that electron-donating groups were critical for enhancing cytotoxicity. This suggests that the morpholino and methoxy groups in our compound could similarly influence its antitumor properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features for Comparison:
  • Aromatic substituents : Methoxy, chloro, fluoro, or methyl groups on phenyl rings.
  • Heterocyclic motifs: Morpholino, piperazine, or thiazole rings.
  • Amide/amine linkages : Variations in alkyl chain length and substitution.
Table 1: Physical and Pharmacological Properties of Analogues
Compound Name Molecular Weight (g/mol) Substituents Melting Point (°C) Biological Activity (IC50) Key Reference
Target Compound ~414.5* 4-methoxyphenoxy, morpholino, p-tolyl N/A N/A -
N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) 337.4 Naphthyl, 4-methoxyphenethyl N/A IC50 = 69 µM (α-glucosidase inhibition)
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 422.54 4-methoxyphenylpiperazine, p-tolylthiazole 289–290 N/A (structural analog)
Mefexamide Hydrochloride 294.4 Diethylaminoethyl, 4-methoxyphenoxy N/A Neuroprotective (historical use)
2-(4-Chlorophenoxy)-N-[1-(2-morpholinoethyl)benzimidazol-2-yl]acetamide 414.9 Chlorophenoxy, benzimidazole-morpholino N/A N/A (structural analog)
2-(4-Methoxyphenoxy)-N-(morpholin-4-ylcarbonothioyl)acetamide 310.37 Morpholinylcarbonothioyl N/A N/A

*Calculated based on molecular formula.

Functional Group Impact on Activity

Aromatic Substituents:
  • Methoxy groups: Electron-donating methoxy groups (e.g., in compound 3a and the target compound) enhance solubility and may improve binding to hydrophobic enzyme pockets. For instance, compound 3a showed stronger α-glucosidase inhibition (IC50 = 69 µM) than analogs with nitro or phenoxy groups .
  • Halogenated analogs : Chloro or fluoro substituents (e.g., compound 14 in ) increase lipophilicity and metabolic stability but may reduce solubility.
Heterocyclic Motifs:
  • Morpholino vs. Piperazine: Morpholino rings (as in the target compound and ) provide rigid, oxygen-containing structures that may enhance hydrogen bonding.
  • Thiazole/Benzimidazole Rings : Thiazole-containing analogs (e.g., compound 13 ) exhibit higher melting points (~289°C), suggesting improved crystallinity, which may correlate with stability in formulation.
Amide Linkages:

Pharmacological and Physicochemical Trends

  • Molecular Weight and Solubility : Compounds with molecular weights >400 g/mol (e.g., compound 13 ) may face challenges in bioavailability, whereas smaller analogs like 3a (337.4 g/mol ) show better cellular permeability.
  • Thermal Stability : Higher melting points in thiazole derivatives (e.g., 289–303°C in ) suggest robust solid-state stability, advantageous for long-term storage.
  • In Vivo Efficacy : Compound 3a reduced blood sugar by 25.1% in diabetic rats at 100 mg/kg, outperforming analogs with nitro substituents (3b: 19.8%) . This highlights the critical role of aromatic substituents in activity.

Biological Activity

2-(4-methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide is a synthetic compound with significant potential in medicinal chemistry, particularly as an anti-inflammatory agent. Its unique combination of structural features, including a methoxyphenyl group, a morpholino group, and an acetamide functional group, contributes to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H28N2O4C_{22}H_{28}N_{2}O_{4}, with a molecular weight of approximately 384.5 g/mol. The compound's structure allows for various chemical interactions that may enhance its pharmacological profile.

Property Details
Molecular Formula C₁₈H₂₄N₂O₄
Molecular Weight 384.5 g/mol
CAS Number 898508-16-2
Key Functional Groups Methoxyphenyl, Morpholino, Acetamide

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory activity. It has been investigated as a potential cyclooxygenase-2 (COX-2) inhibitor, which is crucial for the development of non-steroidal anti-inflammatory drugs (NSAIDs). The inhibition of COX-2 can lead to reduced inflammation and pain relief in conditions such as arthritis and other inflammatory disorders.

The compound's mechanism of action involves the modulation of inflammatory pathways. Research suggests that it may inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase enzymes. Specific studies have shown that derivatives bearing similar structural motifs exhibit varying degrees of activity against different cancer cell lines, indicating potential applications in oncology as well .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that related compounds with similar phenoxy groups showed high activity against various cancer cell lines, including HepG2 hepatocellular carcinoma and MCF-7 breast cancer cells. The most active derivatives exhibited IC50 values significantly lower than standard treatments, suggesting enhanced efficacy .
  • Animal Models :
    • In animal models, the compound has shown promise in reducing nociceptive responses in formalin-induced pain tests, indicating its potential utility as an analgesic agent .
  • Structure-Activity Relationship (SAR) :
    • The importance of the phenoxy moiety has been emphasized in SAR studies, where modifications to this group resulted in altered biological activities. Compounds retaining the methoxyphenyl structure demonstrated superior selectivity and potency against COX enzymes compared to those lacking this feature .

Q & A

What are the established synthetic routes for 2-(4-methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide, and how do reaction conditions influence intermediate formation?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Amine functionalization : Reacting 2-(p-tolyl)ethylamine with morpholine in the presence of a catalyst (e.g., DMF as solvent and K₂CO₃ as base) to form the morpholino intermediate .
  • Acetamide coupling : Introducing the 4-methoxyphenoxyacetamide moiety via nucleophilic substitution or condensation. For example, chloroacetylation of 4-methoxyphenol followed by reaction with the morpholino intermediate under controlled pH and temperature (e.g., room temperature, 12–24 hours) .
  • Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or recrystallization (e.g., ethyl acetate) to isolate the final product .

Key variables : Solvent polarity (DMF vs. CH₂Cl₂), base strength (K₂CO₃ vs. Na₂CO₃), and reaction time significantly impact intermediate stability and yield .

How can researchers optimize reaction yields for this compound, particularly in scaling up from milligram to gram quantities?

Answer:

  • Catalyst screening : Test alternative bases (e.g., Cs₂CO₃ for enhanced nucleophilicity) or phase-transfer catalysts to improve coupling efficiency .
  • Temperature control : For exothermic steps (e.g., acetyl chloride additions), maintain temperatures below 25°C to minimize side reactions .
  • Solvent selection : Use polar aprotic solvents like DMF to stabilize intermediates, but switch to less viscous solvents (e.g., acetonitrile) during workup to aid in precipitation .
  • Scale-up considerations : Implement flow chemistry for high-purity intermediate synthesis, as batch reactions may suffer from inhomogeneous mixing at larger scales .

What advanced analytical techniques are critical for resolving structural ambiguities in this compound?

Answer:

  • NMR spectroscopy : Use ¹H/¹³C NMR (e.g., δ 7.69 ppm for amide protons, δ 169.8 ppm for carbonyl carbons) to confirm regiochemistry and detect diastereomers .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ at m/z 427.223) and detect trace impurities .
  • X-ray crystallography : Resolve absolute configuration if chiral centers are present, as seen in related morpholine derivatives .
  • HPLC-DAD/MS : Monitor purity (>95%) and identify byproducts (e.g., deacetylated or oxidized species) .

How should researchers address contradictions in reported bioactivity data for this compound?

Answer:

  • Standardized assays : Replicate studies using uniform protocols (e.g., hypoglycemic activity tested in Wistar rats with controlled glucose levels) to minimize variability .
  • Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .
  • Mechanistic studies : Investigate enzyme inhibition (e.g., kinase binding via SPR) or receptor interactions (e.g., molecular docking simulations) to clarify targets .
  • Data normalization : Use internal controls (e.g., metformin for hypoglycemic studies) to benchmark activity .

What structural features of this compound correlate with its pharmacological potential?

Answer:

  • Morpholine ring : Enhances solubility and modulates pharmacokinetics via hydrogen bonding with biological targets .
  • 4-Methoxyphenoxy group : Contributes to antioxidant or anti-inflammatory activity by scavenging free radicals .
  • p-Tolyl ethyl backbone : Increases lipophilicity, improving blood-brain barrier penetration for CNS-targeted applications .
  • Acetamide linker : Stabilizes the compound against metabolic degradation, extending half-life in vivo .

What strategies are effective in resolving low yields during the final purification step?

Answer:

  • Gradient chromatography : Optimize eluent ratios (e.g., CH₂Cl₂:MeOH from 98:2 to 90:10) to separate closely related impurities .
  • Recrystallization solvents : Test ethyl acetate/hexane mixtures for optimal crystal formation, as demonstrated in related acetamide derivatives .
  • pH-controlled extraction : Adjust aqueous phase pH during workup to isolate ionizable byproducts .
  • Quality control : Pre-purify intermediates via flash chromatography to reduce final-step contamination .

How can researchers validate the compound’s stability under physiological conditions?

Answer:

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, and 48 hours .
  • Plasma stability : Assess metabolite formation in human plasma using LC-MS/MS to identify esterase-mediated cleavage .
  • Light/heat stability : Expose to accelerated conditions (e.g., 40°C, 75% RH) and track decomposition products .

What computational tools are recommended for predicting this compound’s ADMET properties?

Answer:

  • Molecular dynamics simulations : Predict binding affinity to serum proteins (e.g., albumin) using AutoDock Vina .
  • ADMET predictors : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 interactions, and toxicity .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental data from analogs .

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